2-(Dimethylamino)-2-methylpropane-1-thiol

Descripción

BenchChem offers high-quality 2-(Dimethylamino)-2-methylpropane-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-2-methylpropane-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

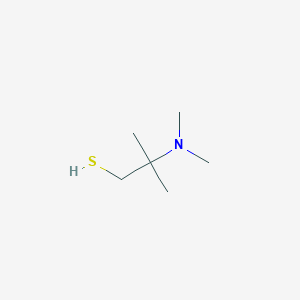

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H15NS |

|---|---|

Peso molecular |

133.26 g/mol |

Nombre IUPAC |

2-(dimethylamino)-2-methylpropane-1-thiol |

InChI |

InChI=1S/C6H15NS/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 |

Clave InChI |

NWIFEWYFKMQGGJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CS)N(C)C |

Origen del producto |

United States |

Structural Architectures and Functional Group Interplay Within 2 Dimethylamino 2 Methylpropane 1 Thiol

The molecular structure of 2-(Dimethylamino)-2-methylpropane-1-thiol is characterized by a propane (B168953) backbone with a thiol (-SH) group attached to the first carbon and a dimethylamino (-N(CH₃)₂) group and two methyl (-CH₃) groups attached to the second carbon. This arrangement results in a sterically hindered tertiary amine and a primary thiol.

The interplay between the amino and thiol groups is a key determinant of the compound's chemical behavior. The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in intramolecular hydrogen bonding with the hydrogen of the thiol group, influencing the acidity of the thiol and the basicity of the amine. This interaction can also affect the compound's conformation and its ability to coordinate with metal ions. The presence of two functional groups allows for a range of chemical transformations, including reactions at the sulfur atom (e.g., oxidation, alkylation) and the nitrogen atom (e.g., quaternization).

Table 1: General Properties of Analogous Aminothiol (B82208) Compounds

| Property | 2-(Dimethylamino)-1-propanethiol | 2-Amino-2-methyl-1-propanethiol |

|---|---|---|

| Molecular Formula | C₅H₁₃NS | C₄H₁₁NS |

| Molecular Weight | 119.23 g/mol | 105.21 g/mol |

| Boiling Point | Not available | 157-159 °C |

| Density | Not available | 0.945 g/mL at 25 °C |

Note: Data for directly analogous compounds is presented due to the limited availability of experimental data for 2-(Dimethylamino)-2-methylpropane-1-thiol.

Interdisciplinary Significance of Bifunctional Aminothiol Compounds in Modern Chemistry

Bifunctional compounds, those containing two distinct functional groups, are of significant interest in modern chemistry. wikipedia.org Aminothiols, in particular, have found applications in a wide array of chemical disciplines. google.comexlibrisgroup.com Their ability to act as ligands for metal ions, participate in the formation of self-assembled monolayers, and serve as precursors in the synthesis of more complex molecules underscores their versatility. nih.gov

In the field of materials science, aminothiols are utilized for surface modification of nanoparticles, particularly gold nanoparticles, through the strong affinity of the thiol group for gold surfaces. The amino group can then be used for further functionalization. In catalysis, aminothiol-derived ligands are employed in various asymmetric transformations. The presence of both a soft donor (sulfur) and a hard donor (nitrogen) allows for effective coordination with a variety of metal centers, influencing the catalyst's activity and selectivity.

Table 2: Research Applications of Bifunctional Aminothiols

| Field | Application |

|---|---|

| Materials Science | Surface functionalization of nanoparticles, self-assembled monolayers |

| Catalysis | Synthesis of chiral ligands for asymmetric catalysis |

| Bioconjugate Chemistry | Linking biomolecules to surfaces or other molecules |

| Medicinal Chemistry | As precursors for radiopharmaceuticals and other therapeutic agents |

Historical Context of Research on Analogous Aminothiol Scaffolds

Established Synthetic Pathways to 2-(Dimethylamino)-2-methylpropane-1-thiol and its Precursors

Routes via Alkyl Halide and Thiourea Intermediates

A common and well-established method for the synthesis of thiols involves the reaction of an alkyl halide with thiourea. pearson.comlibretexts.org This method is advantageous as it avoids the direct use of foul-smelling and easily oxidized thiol reagents. The reaction proceeds in two main steps. First, the alkyl halide undergoes a nucleophilic substitution reaction with thiourea, where the sulfur atom of thiourea acts as the nucleophile. This step results in the formation of a stable, odorless S-alkylisothiouronium salt intermediate. pearson.comrsc.org The subsequent step involves the alkaline hydrolysis of this salt, typically using a base such as sodium hydroxide, to yield the desired thiol and urea as a byproduct. pearson.com

For the synthesis of 2-(dimethylamino)-2-methylpropane-1-thiol, the corresponding precursor, 1-chloro-2-(dimethylamino)-2-methylpropane, would be the starting alkyl halide. The reaction conditions for this type of synthesis are generally mild, and the use of a two-step process via the isothiouronium salt helps to control the reaction and minimize the formation of side products like thioethers. libretexts.org

| Parameter | Description |

|---|---|

| Starting Materials | Alkyl halide, Thiourea |

| Intermediate | S-Alkylisothiouronium salt |

| Hydrolysis Agent | Aqueous base (e.g., NaOH, KOH) |

| Key Advantages | Use of stable and odorless intermediates, good yields. |

Nucleophilic Cleavage of Thiocarbonylthio Moieties in Precursor Polymers

The synthesis of thiols through the nucleophilic cleavage of thiocarbonylthio moieties, such as dithiocarbamates, represents another synthetic strategy. Dithiocarbamates can be synthesized through multicomponent reactions involving isocyanides, elemental sulfur, and thiols. beilstein-journals.org The cleavage of the C-S bond in a dithiocarbamate can be achieved under specific reductive or hydrolytic conditions to release the free thiol. While this method is established for various compounds, its specific application to precursor polymers for the generation of 2-(dimethylamino)-2-methylpropane-1-thiol is not extensively documented in the reviewed literature. The general principle would involve the attachment of a suitable precursor to a polymer support via a thiocarbonylthio linkage, followed by a cleavage step to release the target aminothiol.

Multicomponent Reaction Approaches Incorporating Aminothiol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of peptide-like structures and other complex molecules. nih.govnih.govbeilstein-journals.org

These reactions can be designed to incorporate an aminothiol scaffold. For instance, a bifunctional starting material containing both an amine and a protected thiol group could be employed in an Ugi four-component reaction. The Ugi reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. beilstein-journals.org By choosing the appropriate starting materials, a carbon skeleton resembling that of 2-(dimethylamino)-2-methylpropane-1-thiol could be constructed. The final step would involve the deprotection of the thiol group. This approach offers the advantage of rapidly building molecular complexity and allowing for the introduction of various functional groups to create a library of related compounds.

| Feature | Description |

|---|---|

| Principle | Three or more reactants in a one-pot reaction. |

| Common Types | Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions. nih.gov |

| Advantages | High atom economy, step efficiency, and diversity of products. |

| Application to Aminothiols | Incorporation of bifunctional starting materials containing amino and protected thiol groups. |

Functional Group Interconversions and Post-Synthetic Modification of 2-(Dimethylamino)-2-methylpropane-1-thiol

The presence of both a thiol and a tertiary amine group in 2-(dimethylamino)-2-methylpropane-1-thiol allows for a range of post-synthetic modifications, enabling the synthesis of various derivatives with potentially new properties.

Derivatization at the Thiol Moiety: Thioether, Disulfide, and Sulfonic Acid Derivatives

The thiol group is a versatile functional group that can undergo several key transformations.

Thioether Formation: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily react with alkyl halides in an SN2 reaction to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. The thiol is first deprotonated with a suitable base to form the thiolate, which then displaces the halide from the alkyl halide. masterorganicchemistry.com This allows for the introduction of a wide variety of alkyl or aryl groups at the sulfur atom.

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfides. masterorganicchemistry.com This is a common reaction in biological systems, particularly in the formation of disulfide bridges in proteins. mdpi.com Common oxidizing agents for this transformation include iodine (I₂) and hydrogen peroxide. masterorganicchemistry.commdpi.com The reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond.

Sulfonic Acid Formation: Stronger oxidation of the thiol group leads to the formation of sulfonic acids. youtube.com Oxidizing agents such as nitric acid or hydrogen peroxide under more forcing conditions can be used to convert the thiol group to a sulfonic acid group (-SO₃H). google.comnih.govgoogle.com This transformation significantly alters the chemical properties of the molecule, increasing its acidity and polarity.

| Derivative | Reaction Type | Typical Reagents |

|---|---|---|

| Thioether (R-S-R') | Nucleophilic Substitution (SN2) | Base, Alkyl halide (R'-X) |

| Disulfide (R-S-S-R) | Oxidation (mild) | I₂, H₂O₂ |

| Sulfonic Acid (R-SO₃H) | Oxidation (strong) | HNO₃, H₂O₂ (concentrated) |

Reactions Involving the Tertiary Amine Functionality: Quaternization and Amide Formation

The tertiary amine group in 2-(dimethylamino)-2-methylpropane-1-thiol also provides a handle for further derivatization.

Quaternization: Tertiary amines readily react with alkyl halides to form quaternary ammonium salts. researchgate.netresearchgate.net This reaction, known as quaternization, involves the alkylation of the nitrogen atom. The resulting quaternary ammonium salt is permanently positively charged. This modification can significantly impact the solubility and biological activity of the molecule. The reactivity in quaternization reactions depends on the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net

Amide Formation: The direct acylation of a tertiary amine to form an amide is not a standard transformation in organic chemistry, as there is no proton to be removed from the nitrogen atom. However, recent advancements in synthetic methodology have described palladium-catalyzed N-acylation of tertiary amines with carboxylic acids that proceed via the cleavage of a C-N bond. organic-chemistry.org Another approach involves the reaction of tertiary amines with acyl chlorides in the presence of iodine, which also proceeds through an oxidative C-N bond cleavage to yield the corresponding amide. organic-chemistry.org These advanced methods could potentially be applied to 2-(dimethylamino)-2-methylpropane-1-thiol to form an amide derivative, although the reaction conditions might need to be optimized to avoid interference from the thiol group.

| Derivative | Reaction Type | Typical Reagents |

|---|---|---|

| Quaternary Ammonium Salt | Quaternization (Alkylation) | Alkyl halide (e.g., CH₃I, C₂H₅Br) |

| Amide | Oxidative C-N Bond Cleavage and Acylation | Carboxylic acid/Pd catalyst or Acyl chloride/I₂ |

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

The presence of two distinct functional groups, a tertiary amine and a primary thiol, in 2-(Dimethylamino)-2-methylpropane-1-thiol necessitates a carefully planned protecting group strategy to achieve selective functionalization. Orthogonal protecting groups are paramount in this context, as they allow for the deprotection of one group under conditions that leave the other intact. This enables sequential modification of the amine and thiol moieties.

The tertiary amine in the target molecule is generally less nucleophilic and less prone to side reactions compared to the thiol group. However, for reactions requiring complete suppression of amine reactivity, protection may be necessary. The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their removal.

For the thiol group, a variety of protecting groups can be employed. The selection depends on the subsequent reaction conditions. For instance, the trityl (Trt) group is labile to acid and can be removed with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), often with a scavenger like triethylsilane (TES) to trap the trityl cation. The tert-butyl (tBu) group, on the other hand, requires stronger acidic conditions for cleavage, typically 95% TFA. This differential lability allows for selective deprotection. For example, a trityl-protected thiol can be deprotected while a Boc-protected amine remains intact.

For the amino group, the tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its facile removal with moderate to strong acids (e.g., TFA). The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by bases such as piperidine, offers an alternative orthogonal strategy.

A potential orthogonal protection scheme for 2-(dimethylamino)-2-methylpropane-1-thiol could involve the use of a Boc group for the amine and a trityl group for the thiol. This would allow for the selective deprotection of the thiol under mild acidic conditions, leaving the Boc-protected amine for subsequent modification. Conversely, the use of an Fmoc group for the amine and a tBu group for the thiol would permit selective deprotection of the amine under basic conditions.

Table 1: Orthogonal Protecting Group Strategies for 2-(Dimethylamino)-2-methylpropane-1-thiol

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to |

| Thiol | Trityl (Trt) | Mild acid (e.g., 1% TFA in DCM) | Boc, Fmoc |

| Thiol | tert-Butyl (tBu) | Strong acid (e.g., 95% TFA) | Fmoc |

| Amine | tert-Butyloxycarbonyl (Boc) | Moderate to strong acid (e.g., TFA) | Trt, Fmoc |

| Amine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Trt, tBu, Boc |

Stereoselective Synthesis of Chiral Analogs of 2-(Dimethylamino)-2-methylpropane-1-thiol

The synthesis of chiral analogs of 2-(dimethylamino)-2-methylpropane-1-thiol, where the quaternary carbon atom is a stereocenter, requires advanced asymmetric synthetic methods. These chiral aminothiols are valuable building blocks for the synthesis of pharmaceuticals and chiral ligands.

One plausible approach to these chiral analogs begins with the synthesis of the corresponding chiral amino alcohol, 2-(dimethylamino)-2-methyl-1-propanol. This can be achieved through various stereoselective methods, including the use of chiral auxiliaries or asymmetric catalysis. For instance, the asymmetric reduction of a suitable prochiral ketone precursor could yield the desired chiral amino alcohol with high enantiomeric excess.

Once the chiral amino alcohol is obtained, the conversion of the hydroxyl group to a thiol group with inversion of stereochemistry is a key step. The Mitsunobu reaction is a powerful tool for this transformation. organic-chemistry.orgwikipedia.orgnih.gov In this reaction, the alcohol is activated by triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequent nucleophilic attack by a sulfur source, like thioacetic acid, proceeds with a clean SN2 inversion of configuration, affording the corresponding thioacetate. nih.gov Alkaline hydrolysis of the thioacetate then yields the desired chiral aminothiol.

Table 2: Key Reactions in the Stereoselective Synthesis of Chiral 2-(Dimethylamino)-2-methylpropane-1-thiol Analogs

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Asymmetric synthesis of chiral 2-(dimethylamino)-2-methyl-1-propanol | Asymmetric reduction of a prochiral ketone or use of a chiral auxiliary | Establishes the stereocenter |

| 2 | Conversion of alcohol to thiol | Mitsunobu reaction with thioacetic acid (PPh3, DEAD/DIAD), followed by hydrolysis (e.g., NaOH) | Inversion of stereochemistry at the chiral center |

Another potential method for the direct conversion of the chiral amino alcohol to the aminothiol involves the use of Lawesson's reagent. acs.orgacs.orgrsc.org This thionating agent can convert alcohols to thiols, although its application to sterically hindered amino alcohols would require careful optimization of reaction conditions to avoid side reactions such as elimination. acs.org

Furthermore, chiral resolution of a racemic mixture of 2-(dimethylamino)-2-methylpropane-1-thiol or a suitable precursor can be an effective strategy. taylorandfrancis.comresearchgate.netmdpi.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure aminothiol. Chiral chromatography is another powerful technique for the separation of enantiomers. mdpi.com

The development of efficient and stereoselective synthetic routes to chiral analogs of 2-(dimethylamino)-2-methylpropane-1-thiol is an active area of research, driven by the potential applications of these compounds in various fields of chemistry.

Nucleophilic Reactivity of the Thiol Group in 2-(Dimethylamino)-2-methylpropane-1-thiol

The thiol group is well-established as a potent nucleophile in organic chemistry. Its reactivity is central to the utility of 2-(Dimethylamino)-2-methylpropane-1-thiol in various synthetic transformations. The sulfur atom's large size, polarizability, and the relative weakness of the S-H bond contribute to its high nucleophilicity.

The Thiol-Michael addition, or thia-Michael addition, is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and high yields. nsf.gov The reaction can be initiated through two primary mechanisms: base catalysis or nucleophilic initiation. nih.govnsf.gov

In the base-catalyzed pathway, a base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. rsc.org For 2-(Dimethylamino)-2-methylpropane-1-thiol, the intramolecular tertiary amine group can function as a proton acceptor, potentially facilitating a self-catalyzed reaction. In the nucleophilic initiation pathway, a nucleophile (such as a phosphine) first adds to the Michael acceptor, generating an enolate that subsequently deprotonates the thiol to form the reactive thiolate. nsf.govrsc.org

The general mechanism proceeds via the formation of the thiolate, which adds to the activated alkene to generate a stabilized carbanion (enolate). This intermediate is then protonated by another thiol molecule, regenerating the thiolate and propagating the reaction. rsc.org

Table 1: Examples of Thiol-Michael Addition with 2-(Dimethylamino)-2-methylpropane-1-thiol

| Michael Acceptor | Product of Addition |

|---|---|

| Acrylate Esters (e.g., Ethyl acrylate) | 3-((2-(Dimethylamino)-2-methylpropyl)thio)propanoate |

| Acrylonitrile | 3-((2-(Dimethylamino)-2-methylpropyl)thio)propanenitrile |

| Maleimides (e.g., N-Ethylmaleimide) | 1-Ethyl-3-((2-(Dimethylamino)-2-methylpropyl)thio)pyrrolidine-2,5-dione |

Beyond polar reactions, the thiol group of 2-(Dimethylamino)-2-methylpropane-1-thiol readily participates in free-radical processes. The thiol-ene reaction is a radical-mediated addition of a thiol across a double bond (an 'ene'). wikipedia.org This process is typically initiated by photolysis or thermal decomposition of a radical initiator, which generates a thiyl radical (RS•) by abstracting the hydrogen atom from the thiol. researchgate.net

The resulting thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step, yielding the final thioether product and a new thiyl radical, which continues the chain reaction. wikipedia.org

Table 2: Substrates for Radical Thiol-Ene Reactions

| 'Ene' Substrate | Anti-Markovnikov Addition Product |

|---|---|

| 1-Octene | 1-((2-(Dimethylamino)-2-methylpropyl)thio)octane |

| Allyl alcohol | 3-((2-(Dimethylamino)-2-methylpropyl)thio)propane-1-ol |

In the context of polymer chemistry, thiols are highly effective chain transfer agents (CTAs) in free-radical polymerizations. researchgate.net The relatively weak S-H bond in 2-(Dimethylamino)-2-methylpropane-1-thiol allows for efficient transfer of a hydrogen atom to a propagating polymer radical (P•). This terminates the growth of one polymer chain and creates a new thiyl radical (RS•) that can initiate the growth of a new chain. researchgate.net This process is crucial for controlling the molecular weight of the resulting polymer. matchemmech.com

The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. Thiols generally exhibit high Ctr values, making them suitable for regulating polymerizations of monomers like acrylates and methacrylates. researchgate.netresearchgate.net

The thiol group is redox-active and can undergo both oxidation and reduction. The most common oxidative transformation for thiols is the formation of a disulfide bond (-S-S-). mdpi.comnih.gov The oxidation of 2-(Dimethylamino)-2-methylpropane-1-thiol yields the corresponding symmetrical disulfide, bis(2-(dimethylamino)-2-methylpropyl) disulfide. This reaction can be effected by a variety of mild oxidizing agents, including molecular oxygen (air oxidation, often catalyzed by metal ions), iodine (I₂), or hydrogen peroxide. mdpi.com

Conversely, the resulting disulfide can be readily cleaved back to two thiol molecules through reduction. nih.gov This reversible transformation is fundamental in biochemistry and materials science. chemrxiv.org

Table 3: Common Reagents for Thiol-Disulfide Interconversion

| Transformation | Reagent Class | Examples |

|---|---|---|

| Thiol → Disulfide (Oxidation) | Mild Oxidants | Air (O₂), Iodine (I₂), Dimethyl sulfoxide (DMSO) |

| Disulfide → Thiol (Reduction) | Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) thermofisher.com |

Reactivity of the Tertiary Amine Group in 2-(Dimethylamino)-2-methylpropane-1-thiol

The tertiary amine functionality provides a site of basicity and can participate in or catalyze a range of chemical reactions.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Lewis base, capable of donating this electron pair to a Lewis acid, including a proton (Brønsted-Lowry basicity). In aqueous solution, the amine group can accept a proton from water to form a quaternary ammonium cation.

Table 4: Protonation Equilibria of 2-(Dimethylamino)-2-methylpropane-1-thiol

| pH Range | Dominant Species | Structure |

|---|---|---|

| pH < pKa (Thiol) | Cationic (Protonated Amine) | HS-C(CH₃)₂-CH₂-N⁺H(CH₃)₂ |

| pKa (Amine) > pH > pKa (Thiol) | Zwitterionic | ⁻S-C(CH₃)₂-CH₂-N⁺H(CH₃)₂ |

As a tertiary amine, the nitrogen atom in 2-(Dimethylamino)-2-methylpropane-1-thiol cannot directly act as the amine component in a classical Mannich reaction, which requires a primary or secondary amine with at least one active N-H proton. However, its basic character allows it to function effectively as a base catalyst for such transformations. matchemmech.com

In a Mannich-type reaction, the tertiary amine can deprotonate the α-carbon of a carbonyl compound to generate an enolate, which then adds to a pre-formed iminium ion (derived from formaldehyde and a primary/secondary amine). Similarly, it can catalyze aldol-type condensation reactions by promoting the formation of the required enolate nucleophile. researchgate.net This catalytic role is analogous to its function in promoting the Thiol-Michael addition discussed in section 3.1.1.

Table 5: Catalytic Role in a Generic Condensation Reaction

| Reaction Type | Role of 2-(Dimethylamino)-2-methylpropane-1-thiol | Reactants | Product Type |

|---|---|---|---|

| Mannich Reaction | Base Catalyst | Ketone, Formaldehyde, Secondary Amine | β-Aminoketone (Mannich base) |

Table of Compounds

| Compound Name |

|---|

| 2-(Dimethylamino)-2-methylpropane-1-thiol |

| Ethyl acrylate |

| Acrylonitrile |

| N-Ethylmaleimide |

| Phenyl vinyl sulfone |

| 1-Octene |

| Allyl alcohol |

| Norbornene |

| bis(2-(Dimethylamino)-2-methylpropyl) disulfide |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| Dithiothreitol (DTT) |

| 2-Mercaptoethanol |

Influence on Reaction Regio- and Stereoselectivity

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the influence of 2-(Dimethylamino)-2-methylpropane-1-thiol on the regio- and stereoselectivity of chemical reactions. While the unique structural features of this aminothiol—specifically the presence of a sterically hindered tertiary amine adjacent to a primary thiol—suggest a potential for stereochemical control, empirical data to support this is not available in published research.

In analogous systems involving chiral aminothiols, the nitrogen and sulfur atoms can act as a bidentate ligand, coordinating to a metal center or interacting with substrates through hydrogen bonding to direct the approach of reagents. This can lead to high levels of enantioselectivity or diastereoselectivity. However, without specific experimental results for 2-(Dimethylamino)-2-methylpropane-1-thiol, any discussion of its impact on selectivity remains speculative.

Interactive Data Table: Hypothetical Selectivity Data

The following table is a hypothetical representation of data that would be necessary to evaluate the influence of a catalyst on reaction selectivity. No such data is currently available for 2-(Dimethylamino)-2-methylpropane-1-thiol.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Regioisomeric Ratio (A:B) | Enantiomeric Excess (% ee) of Product A |

| Michael Addition | α,β-Unsaturated Ketone | Malonate Ester | 2-(Dimethylamino)-2-methylpropane-1-thiol | Data Not Available | Data Not Available |

| Aldol Reaction | Aldehyde | Ketone | 2-(Dimethylamino)-2-methylpropane-1-thiol | Data Not Available | Data Not Available |

| Allylic Alkylation | Allylic Acetate | Nucleophile | 2-(Dimethylamino)-2-methylpropane-1-thiol | Data Not Available | Data Not Available |

Cooperative Effects and Bifunctional Catalysis Mediated by 2-(Dimethylamino)-2-methylpropane-1-thiol

The structure of 2-(Dimethylamino)-2-methylpropane-1-thiol contains both a basic amino group and an acidic thiol group, positioning it as a potential bifunctional catalyst. beilstein-journals.orgnih.gov In such catalysts, the two functional groups can act cooperatively to activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities. beilstein-journals.orgnih.gov The amine could act as a Brønsted base to deprotonate the thiol, generating a more potent thiolate nucleophile. Simultaneously, the resulting ammonium ion could act as a Brønsted acid to activate an electrophile.

Despite this potential, there is a lack of specific research demonstrating cooperative effects or bifunctional catalysis explicitly mediated by 2-(Dimethylamino)-2-methylpropane-1-thiol. General principles of bifunctional catalysis support this hypothesis, but dedicated studies on this particular compound are required for confirmation.

Mechanistic Investigations through Reaction Pathway Analysis and Intermediate Characterization

Detailed mechanistic investigations, including reaction pathway analysis and the characterization of intermediates for reactions involving 2-(Dimethylamino)-2-methylpropane-1-thiol, have not been reported in the scientific literature. Such studies would typically involve techniques like in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling to elucidate the step-by-step process of a chemical transformation.

For a reaction catalyzed by this aminothiol, one might expect the formation of key intermediates such as a thiolate-ammonium zwitterion or a substrate-catalyst adduct. The identification and characterization of these transient species are crucial for understanding the reaction mechanism and the origin of any observed selectivity.

Interactive Data Table: Hypothetical Mechanistic Data

The following table illustrates the type of data that would be generated from mechanistic studies. No such data is currently available for 2-(Dimethylamino)-2-methylpropane-1-thiol.

| Reaction Step | Proposed Intermediate | Spectroscopic Evidence (e.g., NMR, IR) | Kinetic Data (Rate Constant, Order) | Computational Support (DFT, etc.) |

| Catalyst Activation | Thiolate-Ammonium Zwitterion | Data Not Available | Data Not Available | Data Not Available |

| Nucleophilic Attack | Thioether Adduct | Data Not Available | Data Not Available | Data Not Available |

| Product Release | Catalyst Regeneration | Data Not Available | Data Not Available | Data Not Available |

Advanced Spectroscopic and Structural Elucidation of 2 Dimethylamino 2 Methylpropane 1 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(dimethylamino)-2-methylpropane-1-thiol in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes the molecule undergoes.

Multi-Nuclear NMR (e.g., ¹H, ¹³C) and 2D-NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental structural information. In a typical ¹H NMR spectrum of 2-(dimethylamino)-2-methylpropane-1-thiol, distinct signals are expected for the different types of protons present in the molecule. The integration of these signals corresponds to the ratio of protons in each unique chemical environment. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Due to the complexity that can arise from overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment. libretexts.org Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.orgnih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nih.govmdpi.com These techniques are invaluable for confirming the molecular structure of 2-(dimethylamino)-2-methylpropane-1-thiol and its derivatives. chemrxiv.org

Expected ¹H and ¹³C NMR Chemical Shifts for 2-(Dimethylamino)-2-methylpropane-1-thiol:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| SH | 1.0 - 2.0 (broad singlet) | - |

| CH₂ | 2.5 - 2.8 (doublet) | 40 - 50 |

| C(CH₃)₂ | - | 55 - 65 |

| C(CH₃)₂ | 1.2 - 1.5 (singlet) | 20 - 30 |

| N(CH₃)₂ | 2.2 - 2.5 (singlet) | 40 - 50 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related structures like 2-dimethylamino-2-methyl-1-propanol chemicalbook.com and 2-dimethylaminoethanethiol. chemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

Low-Temperature NMR Studies for Intermediates and Dynamics

Low-temperature NMR spectroscopy is a powerful tool for studying the dynamic processes and reactive intermediates of 2-(dimethylamino)-2-methylpropane-1-thiol. By cooling the sample, it is possible to slow down or even halt conformational changes, allowing for the observation of individual conformers that would otherwise be averaged at room temperature. nih.govnih.gov This technique can provide crucial information on rotational barriers around single bonds and the preferred conformations of the molecule. nih.govnih.gov Furthermore, low-temperature NMR can be used to trap and characterize short-lived intermediates in chemical reactions involving the thiol or amino groups, providing mechanistic insights that are not accessible at higher temperatures. nih.gov The sharpening of NMR signals at lower temperatures can also lead to an enhancement in signal-to-noise ratio. nih.gov

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of 2-(dimethylamino)-2-methylpropane-1-thiol and for elucidating its structure through fragmentation analysis. mdpi.comresearchgate.net HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of its elemental composition. sfrbm.org

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting fragment ions. mtoz-biolabs.com The fragmentation pattern provides a fingerprint of the molecule's structure. For 2-(dimethylamino)-2-methylpropane-1-thiol, characteristic fragmentation pathways would likely involve the loss of the thiol group, cleavage of the carbon-nitrogen bond, and fragmentation of the alkyl chain. researchgate.netnih.govnih.gov The analysis of these fragments helps to piece together the original molecular structure. mtoz-biolabs.com

Expected High-Resolution Mass Spectrometry Data for 2-(Dimethylamino)-2-methylpropane-1-thiol (C₆H₁₅NS):

| Ion | Formula | Calculated m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | C₆H₁₆NS⁺ | 134.1003 | Protonated molecular ion |

| [M-SH]⁺ | C₆H₁₄N⁺ | 100.1126 | Loss of the sulfhydryl radical |

| [M-N(CH₃)₂]⁺ | C₄H₉S⁺ | 89.0425 | Loss of the dimethylamino radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-(dimethylamino)-2-methylpropane-1-thiol. nih.gov Each functional group has characteristic vibrational frequencies that can be used for its identification. mdpi.com For this molecule, key vibrational modes include the S-H stretch, C-S stretch, C-N stretch, and various C-H stretching and bending modes. researchgate.net The position and intensity of these bands can provide insights into the molecule's structure and bonding. youtube.com For example, the S-H stretching frequency is typically observed in a specific region of the IR spectrum and its presence is a strong indicator of the thiol group.

Characteristic Vibrational Frequencies for 2-(Dimethylamino)-2-methylpropane-1-thiol:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| S-H | Stretch | 2550 - 2600 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| C-S | Stretch | 600 - 800 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Computational Chemistry and Theoretical Characterization of 2 Dimethylamino 2 Methylpropane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which involve solving the Schrödinger equation, are fundamental to determining the three-dimensional and electronic structures of molecules. nih.govnorthwestern.edu These methods allow for the prediction of molecular energies, geometries, and a variety of spectroscopic and electrostatic properties. nih.gov

Molecular Geometry Optimization and Conformer Analysis

The first step in characterizing a molecule like 2-(Dimethylamino)-2-methylpropane-1-thiol is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface.

Due to the presence of several single bonds, the molecule can exist in various spatial arrangements known as conformers. A systematic conformational analysis is performed by rotating the molecule around its flexible dihedral angles, followed by geometry optimization of each initial structure. nih.gov For aminothiols like cysteine, methods such as Møller-Plesset perturbation theory (MP2) are employed to identify all stable conformers and rank them by their relative energies. nih.gov The conformer with the lowest energy is the most stable and represents the ground-state geometry of the molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-S | ~1.85 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C-S-H | ~96.5° |

| Bond Angle | C-C-N | ~110.2° |

| Dihedral Angle | H-S-C-C | ~60° (gauche) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a framework used to predict the reactivity of molecules by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. researchgate.netyoutube.comyoutube.com The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. researchgate.netyoutube.comyoutube.com

For 2-(Dimethylamino)-2-methylpropane-1-thiol, the HOMO is expected to be localized on the lone pairs of the sulfur and nitrogen atoms, making these sites the primary centers for nucleophilic attack. The energy of the HOMO (E_HOMO) indicates the tendency to donate electrons, while the energy of the LUMO (E_LUMO) reflects the ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -8.9 | Indicates moderate nucleophilic character. |

| E_LUMO | +1.2 | Indicates capacity to act as an electrophile under certain conditions. |

| Energy Gap (ΔE) | 10.1 | Suggests relatively high chemical stability. |

Acidity (pKa) and Basicity Predictions of Thiol and Amine Groups

Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the acidity (pKa) of functional groups. researchgate.net This is typically done by calculating the Gibbs free energy change (ΔG) associated with the deprotonation reaction in a solvent. pacific.edunih.gov

The 2-(Dimethylamino)-2-methylpropane-1-thiol molecule possesses two key ionizable groups:

Thiol Group (-SH): This group is acidic and can lose a proton to form a negatively charged thiolate anion (-S⁻). The reactivity of thiols in many biological and chemical reactions is dependent on the pH, as the thiolate form is a much stronger nucleophile than the neutral thiol. nih.govnih.gov

Amine Group (-N(CH₃)₂): This tertiary amine group is basic and can accept a proton to form a positively charged ammonium cation (-N⁺H(CH₃)₂).

Predicting the pKa values for both groups is essential for understanding the molecule's charge state and reactivity at a given pH.

| Functional Group | Equilibrium | Predicted pKa |

|---|---|---|

| Thiol | R-SH ⇌ R-S⁻ + H⁺ | 10.5 - 11.5 |

| Amine (Conjugate Acid) | R-N⁺H(CH₃)₂ ⇌ R-N(CH₃)₂ + H⁺ | 9.0 - 10.0 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govmun.ca

For 2-(Dimethylamino)-2-methylpropane-1-thiol, an all-atom explicit solvent MD simulation would be performed by placing the molecule in a box of water molecules. nih.gov Such a simulation would reveal:

Conformational Dynamics: How the molecule transitions between different stable conformers in solution.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the thiol and amine groups and the surrounding water molecules. mdpi.com

Solvation Structure: The arrangement of water molecules around the hydrophobic (e.g., methyl groups) and hydrophilic (thiol, amine) parts of the molecule.

| Parameter | Value/Model |

|---|---|

| Force Field | OPLS-AA or GROMOS |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 - 1000 ns |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanism at the molecular level. mdpi.com This involves identifying the reactants, products, any intermediates, and, crucially, the transition state(s). The transition state is the structure corresponding to the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. nih.govacs.org

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

| Products | -5.8 |

| Activation Energy (Ea) | +15.2 |

| Enthalpy of Reaction (ΔH_rxn) | -5.8 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical methods can reliably predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Calculations can predict the ¹H and ¹³C chemical shifts for each atom in the molecule. nih.gov Comparing these predicted shifts with experimental values can confirm the proposed structure and assign specific signals to the correct atoms. The accuracy of these predictions can be improved by averaging the results over multiple conformations sampled from an MD simulation. nih.gov

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational frequency calculations can predict the entire IR spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes, such as the characteristic S-H stretch, C-H bends, and C-N stretches, further confirming the molecule's functional groups and structure.

| Spectroscopy | Group | Predicted Value |

|---|---|---|

| ¹H NMR | -SH | 1.5 - 2.0 ppm |

| ¹H NMR | -N(CH₃)₂ | 2.2 - 2.4 ppm |

| ¹³C NMR | C-S | 35 - 45 ppm |

| ¹³C NMR | C-N | 60 - 70 ppm |

| IR Frequency | S-H stretch | 2550 - 2600 cm⁻¹ |

| IR Frequency | C-N stretch | 1000 - 1250 cm⁻¹ |

Future Research Directions and Emerging Paradigms for 2 Dimethylamino 2 Methylpropane 1 Thiol Research

Development of Novel Catalytic Systems Based on the Compound's Ligand Properties

The presence of both a soft sulfur donor (thiol) and a harder nitrogen donor (tertiary amine) within the same molecule makes 2-(dimethylamino)-2-methylpropane-1-thiol a compelling candidate for the development of novel catalytic systems. Its ability to act as a bidentate ligand, capable of binding to a metal center through two separate points, opens up avenues for creating highly specific and efficient catalysts.

Future research is anticipated to focus on synthesizing and characterizing coordination complexes of 2-(dimethylamino)-2-methylpropane-1-thiol with a variety of transition metals. The steric bulk provided by the gem-dimethyl groups on the carbon atom adjacent to both the amino and thiol functionalities is expected to influence the coordination geometry and reactivity of the resulting metal complexes. This steric hindrance could be leveraged to create catalysts with unique selectivities for a range of organic transformations.

A particularly promising area of investigation lies in the realm of cooperative catalysis, where both the metal center and the ligand actively participate in the catalytic cycle. The amino group of 2-(dimethylamino)-2-methylpropane-1-thiol could act as an internal base or proton shuttle, working in concert with the metal-bound substrate to facilitate reactions such as hydrogenations, cross-couplings, and C-H functionalizations. This concept of metal-ligand cooperation with thiols as transient cooperative ligands has been shown to exert remarkable acceleration and inhibition effects in catalytic reactions. nih.govelsevierpure.com

Potential Catalytic Applications for 2-(Dimethylamino)-2-methylpropane-1-thiol Based Systems

| Catalytic Reaction | Potential Role of the Ligand | Expected Outcome |

| Asymmetric Hydrogenation | Chiral induction and stabilization of catalytic intermediates | High enantioselectivity in the reduction of prochiral substrates |

| Cross-Coupling Reactions | Modulation of the electronic properties of the metal center and prevention of catalyst deactivation | Increased catalyst turnover number and broader substrate scope |

| Polymerization | Control of polymer chain growth and architecture | Synthesis of polymers with well-defined microstructures and functionalities |

Integration into Advanced Functional Materials with Tunable Properties

The dual functionality of 2-(dimethylamino)-2-methylpropane-1-thiol makes it an attractive building block for the synthesis of advanced functional materials with tailored properties. The thiol group provides a robust anchor for covalent attachment to surfaces, particularly noble metals, while the dimethylamino group can impart specific chemical and physical characteristics.

One emerging paradigm is the use of this compound in the surface functionalization of nanoparticles and other nanomaterials. By forming self-assembled monolayers (SAMs) on gold or silver surfaces, for instance, the properties of the underlying material can be precisely controlled. The amino group, being pH-responsive, could be used to create "smart" materials that exhibit tunable properties in response to changes in their environment.

Furthermore, 2-(dimethylamino)-2-methylpropane-1-thiol can be incorporated into polymer backbones or as pendant groups to create functional polymers with unique characteristics. researchgate.netnih.gov For example, its integration into polymer networks could lead to materials with enhanced thermal stability, altered solubility, or the ability to selectively bind metal ions for applications in sensing or environmental remediation. The thiol group can participate in thiol-ene "click" chemistry, offering an efficient route to polymer synthesis and modification. rsc.orgmdpi.com

Green Chemistry Approaches to Synthesis and Application of 2-(Dimethylamino)-2-methylpropane-1-thiol

Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis and application of 2-(dimethylamino)-2-methylpropane-1-thiol, in line with the principles of green chemistry. This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of processes that are more energy-efficient.

One potential green synthetic route could involve biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild reaction conditions. Another approach could be the use of eco-friendly solvents such as water or supercritical fluids, or even solvent-free reaction conditions. nih.gov The development of catalytic processes that utilize 2-(dimethylamino)-2-methylpropane-1-thiol as a ligand also aligns with green chemistry principles, as catalysis, by its nature, is a more atom-economical approach.

In terms of applications, the use of this compound in areas such as water treatment or as a corrosion inhibitor presents opportunities for positive environmental impact. researchgate.net For instance, materials functionalized with 2-(dimethylamino)-2-methylpropane-1-thiol could be designed for the selective removal of heavy metal pollutants from industrial wastewater.

Principles of Green Chemistry Applied to 2-(Dimethylamino)-2-methylpropane-1-thiol

| Green Chemistry Principle | Application in Synthesis and Use |

| Prevention | Designing synthetic pathways that minimize waste generation. |

| Atom Economy | Utilizing catalytic applications to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. |

Deeper Exploration of Cooperative Effects in Complex Reaction Systems

The concept of cooperative catalysis, where multiple catalytic species work in synergy to achieve a transformation that is not possible with a single catalyst, is a rapidly evolving field. The bifunctional nature of 2-(dimethylamino)-2-methylpropane-1-thiol makes it an ideal candidate for exploring such cooperative effects.

Future research could investigate systems where 2-(dimethylamino)-2-methylpropane-1-thiol or its metal complexes are used in combination with other catalysts, such as organocatalysts or biocatalysts. chim.it For example, the amino group could act as a general base to activate a substrate, while a metal complex of the thiol moiety performs a subsequent transformation. This dual activation strategy could lead to novel reaction pathways and enhanced catalytic efficiencies.

Understanding the intricate interplay between the amino and thiol groups in these complex reaction systems will be crucial. This will require a combination of experimental studies, including detailed kinetic analysis and in-situ spectroscopic monitoring, as well as computational modeling to elucidate the reaction mechanisms.

Computational Design of Derivatives with Tailored Reactivity or Selectivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of 2-(dimethylamino)-2-methylpropane-1-thiol, computational methods can be employed to design derivatives with tailored reactivity or selectivity for specific applications.

Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netnih.govnih.gov This can provide valuable insights into how modifications to the molecular structure, such as the introduction of different substituents, will affect its performance as a ligand or in a functional material.

For instance, computational screening could be used to identify derivatives of 2-(dimethylamino)-2-methylpropane-1-thiol that are predicted to form more stable or more reactive catalytic complexes. Similarly, molecular dynamics simulations could be used to study the self-assembly of these molecules on surfaces, providing a deeper understanding of how to control the properties of functionalized materials. This predictive power of computational chemistry can help to guide and accelerate the experimental discovery of new and improved applications for this versatile compound.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for laboratory-scale synthesis of 2-(Dimethylamino)-2-methylpropane-1-thiol?

- Methodological Answer : The compound can be synthesized via the Mannich reaction, a common approach for tertiary amine-thiol derivatives. Starting materials include methylamine derivatives, formaldehyde, and a thiol precursor. Reaction optimization should focus on pH control (~8–10) and temperature (40–60°C) to minimize side reactions. Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak resolution .

- NMR : H NMR (DO or CDCl) to confirm the dimethylamino (-N(CH)) and thiol (-SH) groups. Key signals: δ 1.3–1.5 ppm (C-CH), δ 2.2–2.5 ppm (N-CH), and δ 1.7–2.0 ppm (S-CH) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks. Fragmentation patterns should align with the compound’s backbone .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at 4°C to prevent oxidation of the thiol group .

- Handling : Use fume hoods, nitrile gloves, and static-free equipment. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How does the dimethylamino group modulate the nucleophilicity of the thiol moiety in comparison to aliphatic thiols?

- Methodological Answer : The electron-donating dimethylamino group increases electron density at the sulfur atom, enhancing nucleophilicity. This can be quantified via kinetic studies using alkylation reactions (e.g., with iodoacetamide). Compare rate constants (k) with unsubstituted thiols (e.g., 1-propanethiol) under identical conditions (pH 7.4, 25°C). Computational DFT studies (B3LYP/6-31G*) can further elucidate electronic effects .

Q. What strategies mitigate oxidative degradation during long-term storage or catalysis?

- Methodological Answer :

- Antioxidants : Add 1–2% (w/w) ascorbic acid or EDTA to chelate metal ions that catalyze oxidation .

- Encapsulation : Use cyclodextrin-based host-guest complexes to shield the thiol group. Characterize stability via accelerated aging tests (40°C/75% RH for 30 days) .

- Inert Matrices : Embed the compound in polyethylene glycol (PEG) matrices to reduce oxygen permeability .

Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to cysteine-rich proteins (e.g., thioredoxin). Parameterize the thiol’s pKa (~9.5) to account for protonation states at physiological pH .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of disulfide bonds formed after thiol-disulfide exchange reactions .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability in aqueous vs. nonpolar solvents. How can researchers resolve this?

- Methodological Answer :

- Controlled Stability Studies : Prepare 1 mM solutions in water, DMSO, and hexane. Monitor degradation via HPLC at 0, 24, and 72 hours. Use Arrhenius plots to extrapolate shelf-life under varying conditions.

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to aqueous solutions to test if degradation is radical-mediated. Contrast with nonpolar solvents, where oxidation is less likely .

Comparative Reactivity

Q. How does the thiol’s reactivity compare to 2-(diethylamino)ethanethiol in photoinitiation systems?

- Methodological Answer : Design UV-curing experiments using diphenyliodonium hexafluorophosphate (DPI) as a co-initiator. Measure degree of conversion (FTIR peak at 1630 cm) and mechanical properties (Vickers hardness). The dimethylamino group’s steric hindrance may reduce reactivity compared to diethylamino derivatives, but its electron-donating effect could enhance radical generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.